Product packaging for Lithium butyltrioctylaluminate(Cat. No.:CAS No. 76721-60-3)

Lithium butyltrioctylaluminate

Cat. No.: B12651062
CAS No.: 76721-60-3
M. Wt: 430.7 g/mol
InChI Key: NNZUUGQOENLQLT-UHFFFAOYSA-N
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Description

Lithium butyltrioctylaluminate is a research chemical of significant interest for its potential application in the selective extraction and recovery of lithium from complex aqueous solutions. With the growing demand for lithium, particularly for lithium-ion batteries, efficient recovery from sources like salt-lake brines, geothermal waters, and produced water from shale gas is a critical research focus . Compounds with similar structures, such as those based on trioctylammonium cations, function as bifunctional ionic liquids or extractants. Their mechanism is thought to involve the coordination of the aluminum center to selectively separate lithium ions from other metal cations like magnesium and sodium in a chloride-rich environment . This makes this compound a valuable reagent for researchers developing advanced hydrometallurgical processes and solvent extraction systems aimed at achieving high-purity lithium recovery from unconventional resources. Its study contributes to the creation of more efficient and sustainable methods for procuring this vital energy metal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H60AlLi B12651062 Lithium butyltrioctylaluminate CAS No. 76721-60-3

Properties

CAS No.

76721-60-3

Molecular Formula

C28H60AlLi

Molecular Weight

430.7 g/mol

IUPAC Name

lithium;butyl(trioctyl)alumanuide

InChI

InChI=1S/3C8H17.C4H9.Al.Li/c3*1-3-5-7-8-6-4-2;1-3-4-2;;/h3*1,3-8H2,2H3;1,3-4H2,2H3;;/q;;;;-1;+1

InChI Key

NNZUUGQOENLQLT-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCCCCCC[Al-](CCCC)(CCCCCCCC)CCCCCCCC

Origin of Product

United States

Synthetic Methodologies for Lithium Butyltrioctylaluminate

Strategic Precursor Selection and Stoichiometric Considerations

The construction of the target [Al(C₄H₉)(C₈H₁₇)₃]⁻ anion necessitates the careful selection of reagents that can provide the central aluminum atom and the requisite butyl and octyl ligands in a precise 1:1:3 ratio, along with a lithium cation.

Role of Lithium Hydride in the Synthesis Pathway

Lithium hydride (LiH) serves as a fundamental precursor in organoaluminate synthesis, primarily by reacting with aluminum halides or trialkylaluminum compounds. wikipedia.orggoogle.com In one potential pathway, LiH can react with an appropriate trialkylaluminum, such as trioctylaluminum (B93873), to form a lithium aluminum hydride derivative. This intermediate can then be further functionalized.

A common industrial synthesis route for lithium aluminum hydride involves the reaction of lithium hydride with aluminum chloride. wikipedia.orggoogle.com While not a direct route to an alkylated product, it establishes the foundational reactivity of LiH. For the synthesis of alkylated aluminates, a more relevant reaction involves the addition of LiH to a trialkylaluminum (AlR₃). This reaction typically yields a lithium trialkylhydroaluminate (Li[AlHR₃]).

Reaction Scheme: LiH + Al(C₈H₁₇)₃ → Li[AlH(C₈H₁₇)₃]

This hydride intermediate could then potentially react with a butylating agent. However, a more direct and common approach for creating mixed tetraalkylaluminates involves the use of alkyllithium reagents.

Utilization of Aluminum Alkyls in Reagent Construction

The most direct and controllable laboratory-scale synthesis of lithium butyltrioctylaluminate involves the reaction of a trialkylaluminum with an alkyllithium reagent. wikipedia.org In this case, trioctylaluminum (Al(C₈H₁₇)₃) would be treated with one molar equivalent of butyllithium (B86547) (C₄H₉Li). The high Lewis acidity of the three-coordinate aluminum center in trioctylaluminum makes it susceptible to nucleophilic attack by the butyl anion from butyllithium, forming the desired tetracoordinate aluminate complex. wikipedia.org

Primary Synthetic Reaction: Al(C₈H₁₇)₃ + LiC₄H₉ → Li[Al(C₄H₉)(C₈H₁₇)₃]

This method offers excellent control over the stoichiometry, ensuring the incorporation of a single butyl group. The trialkylaluminum precursors themselves are typically synthesized on an industrial scale through processes like the hydroalumination of alkenes (in this case, 1-octene). wikipedia.orgcbpbu.ac.in

Development of Alternative Synthetic Routes to this compound

Alternative pathways to lithium tetraalkylaluminates exist, offering flexibility in precursor choice.

Halide Exchange Route: One could start from an aluminum trihalide (e.g., AlCl₃) and introduce the alkyl groups sequentially or simultaneously using a stoichiometric mixture of organolithium or Grignard reagents. However, achieving the precise 1:3 ratio of butyl to octyl groups in a one-pot reaction of this type would be challenging due to potential scrambling and the formation of multiple aluminate species.

Transmetalation: Transmetalation reactions, for instance between a tin-based organometallic and an alkyllithium, can be used to generate specific organolithium reagents in situ. wikipedia.org This could be applied to generate the required butyllithium before its addition to the trioctylaluminum.

Lithium-Halogen Exchange: Butyllithium is often used to perform lithium-halogen exchange reactions to create other, more complex organolithium species from organic halides. wikipedia.org This principle could be employed to generate a specific organolithium precursor if needed, although for the target compound, commercially available n-butyllithium is the most straightforward choice.

Reaction Conditions Optimization for Scalable Synthesis

The successful synthesis of organometallic compounds like this compound is highly dependent on the precise control of reaction conditions to maximize yield and purity while ensuring safety.

Solvent System Effects on Reaction Efficiency and Yield

The choice of solvent is critical in organolithium and organoaluminum chemistry. Solvents not only dissolve the reactants but also influence their aggregation state and reactivity.

Hydrocarbon Solvents: Non-coordinating solvents like pentane, hexane (B92381), or toluene (B28343) are often used. In such solvents, alkyllithium reagents like butyllithium exist as aggregates (tetramers or hexamers), which can temper their reactivity. wikipedia.org Reactions in hydrocarbons may be slower but can offer cleaner products by minimizing side reactions with the solvent.

Ethereal Solvents: Coordinating solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are commonly employed. orgsyn.orgnih.gov These solvents break down the aggregates of organolithium reagents into more reactive monomers or dimers by coordinating to the lithium cation. This typically results in faster reaction rates. However, ethers are susceptible to deprotonation or cleavage by highly reactive organometallics, especially at elevated temperatures. wikipedia.org The polarity of the solvent, often indicated by its dielectric constant, can significantly influence the reactivity and conductivity of the resulting species. eurekalert.org

The optimal solvent system would balance reactant solubility and reactivity while minimizing side reactions. For the synthesis of this compound, a hydrocarbon solvent like hexane or an ether like THF would be a probable choice.

SolventTypeTypical Effect on Reaction RatePotential Side Reactions
Hexane/PentaneNon-coordinating (Hydrocarbon)SlowerMinimal
TolueneNon-coordinating (Aromatic)ModerateBenzylic deprotonation at high temperatures
Diethyl EtherCoordinating (Ether)FastEther cleavage with strong bases/heat
Tetrahydrofuran (THF)Coordinating (Ether)Very FastRing-opening/deprotonation, especially with reactive reagents like t-BuLi

Temperature and Pressure Profile Management

Strict control over temperature is paramount for a successful and safe synthesis.

Temperature: The addition of butyllithium to trioctylaluminum is a highly exothermic process. orgsyn.org Reactions are typically initiated at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate, dissipate the heat generated, and prevent undesirable side reactions or thermal decomposition of the product. researchgate.net After the initial addition, the reaction mixture may be allowed to slowly warm to room temperature to ensure the reaction goes to completion. orgsyn.org Overheating can lead to the decomposition of organoaluminum compounds, which may release flammable gases. e3s-conferences.org

Pressure: For reactions involving liquid and solid precursors, such as the addition of a butyllithium solution to trioctylaluminum, the synthesis is typically conducted at atmospheric pressure under an inert atmosphere (e.g., argon or nitrogen). The primary safety consideration regarding pressure is the potential for buildup if the reaction vessel is sealed and significant off-gassing occurs due to overheating or decomposition. e3s-conferences.org Therefore, reactions are usually performed in systems equipped with pressure-relief devices like bubblers.

ParameterTypical ConditionRationale
Initial Temperature-78 °C to 0 °CControl exothermic reaction, prevent side reactions and decomposition.
Final TemperatureRoom Temperature (~25 °C)Ensure reaction completion after controlled addition.
PressureAtmospheric (under inert gas)Standard for liquid-phase synthesis; avoids hazardous pressure buildup.

Control of Reaction Atmosphere and Anhydrous Conditions

The synthesis of organoaluminum and organolithium compounds is highly sensitive to atmospheric conditions. Both butyllithium and trioctylaluminum are pyrophoric and react vigorously with moisture and oxygen. Therefore, stringent control of the reaction atmosphere and the use of anhydrous conditions are paramount for a successful synthesis.

Inert Atmosphere: The entire reaction process, from the handling of reagents to the final product isolation, must be conducted under an inert atmosphere. This is typically achieved using high-purity nitrogen or argon gas. Glove boxes or Schlenk line techniques are standard laboratory practices to exclude air and moisture. Industrial-scale production would involve closed reactor systems purged and blanketed with an inert gas.

Anhydrous Conditions: All solvents and reagents must be scrupulously dried before use. Solvents are often distilled from drying agents such as sodium-benzophenone ketyl or passed through columns of activated alumina. Glassware must be oven-dried or flame-dried under vacuum to remove any adsorbed moisture. The use of anhydrous metal chlorides can also be achieved via dehydration of their hydrates using reagents like trimethylchlorosilane. The presence of even trace amounts of water can lead to the decomposition of the organometallic reagents, resulting in reduced yield and the formation of undesirable byproducts like aluminum hydroxides and oxides.

Purification and Isolation Protocols for Research-Grade this compound

Obtaining research-grade this compound necessitates effective purification and isolation protocols to remove unreacted starting materials, byproducts, and solvent. The choice of method depends on the physical properties of the aluminate and the nature of the impurities.

Crystallization: If the product is a solid, recrystallization from a suitable anhydrous solvent is a common purification technique. The crude product is dissolved in a minimal amount of a warm solvent in which it is soluble, and then cooled slowly to induce crystallization, leaving impurities in the mother liquor. The selection of an appropriate solvent system is critical for achieving high purity.

Distillation/Sublimation: For volatile impurities or if the product itself is a liquid or a low-melting solid, distillation or sublimation under high vacuum can be employed. A patented method for purifying organometallic compounds involves distillation while blowing an inert gas through the vapor to carry away impurities with a higher vapor pressure.

Filtration and Solvent Removal: After purification, the pure product is isolated by filtration under an inert atmosphere, followed by washing with a cold, anhydrous, non-solvating solvent to remove any residual impurities. The remaining solvent is then removed under high vacuum, often with gentle heating, to yield the final, pure this compound.

Below is a table summarizing common purification techniques for organoaluminate compounds.

Purification MethodDescriptionApplicable to
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals.Solid compounds with temperature-dependent solubility.
Distillation Separating components of a liquid mixture based on differences in boiling points. Often performed under vacuum for high-boiling compounds.Liquid products or to remove volatile impurities.
Sublimation Transition of a substance directly from the solid to the gas phase, without passing through the liquid phase. Used for purifying solids.Solid compounds with a sufficiently high vapor pressure.
Solvent Extraction Separating compounds based on their relative solubilities in two different immiscible liquids.To remove impurities with different solubility characteristics.

Industrial Synthesis Pathways and Process Intensification of this compound

The industrial-scale synthesis of this compound would be guided by principles of efficiency, safety, cost-effectiveness, and sustainability. While specific industrial pathways for this compound are not documented, general strategies for the production of organoaluminum compounds and the principles of process intensification provide a framework.

Industrial Synthesis Pathways: The batch synthesis process described for laboratory-scale preparation can be scaled up for industrial production. This would involve large, jacketed glass-lined or stainless steel reactors equipped with robust agitation, temperature control systems, and inert gas blanketing. The addition of reagents would be carefully controlled to manage the exothermic nature of the reaction.

Process Intensification (PI): Process intensification is a key strategy in modern chemical manufacturing to create smaller, cleaner, and more energy-efficient processes. For the production of this compound, PI could involve several approaches:

Continuous Flow Reactors: Instead of large batch reactors, continuous flow systems (microreactors or tubular reactors) could be used. These offer superior heat and mass transfer, enabling better control over the reaction and improving safety, especially for highly exothermic reactions.

Multifunctional Reactors: Combining reaction and separation steps into a single unit, such as a reactive distillation column, can significantly improve efficiency and reduce capital costs.

Improved Mixing and Heat Transfer: Utilizing advanced reactor designs with static mixers or other innovative mixing technologies can enhance reaction rates and yields.

The table below outlines key considerations for the industrial synthesis of organoaluminates.

ConsiderationIndustrial Approach
Safety Closed reactor systems, inert gas blanketing, automated control systems, and emergency shutdown procedures.
Efficiency Optimization of reaction parameters (temperature, pressure, stoichiometry), use of catalysts (if applicable), and process intensification techniques.
Cost-Effectiveness Use of readily available and cost-effective raw materials, energy-efficient processes, and high-yield reactions.
Purity Implementation of robust purification methods like fractional distillation or crystallization, and in-line process analytical technology (PAT) for quality control.
Sustainability Minimization of waste through high-yield reactions, solvent recycling, and energy-efficient processes.

Advanced Spectroscopic and Structural Characterization Techniques for Lithium Butyltrioctylaluminate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Solution-State Structures

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for probing the solution-state structure and dynamics of Lithium butyltrioctylaluminate. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms, the conformation of ligands, and the interactions between different components of the molecular system. A multi-nuclear approach, leveraging the unique properties of ¹H, ¹³C, ²⁷Al, and ⁷Li, is essential for a comprehensive understanding.

¹H NMR Spectroscopy for Alkyl Ligand Conformation

¹H NMR spectroscopy is instrumental in defining the conformation and electronic environment of the butyl and trioctyl ligands attached to the aluminum center. The chemical shifts of the protons on these alkyl chains are sensitive to their proximity to the metal center and to each other. Protons closer to the aluminum atom are expected to be deshielded and appear at a lower field in the spectrum.

The expected ¹H NMR spectrum would display a series of multiplets corresponding to the different methylene (B1212753) (CH₂) and methyl (CH₃) groups of the butyl and octyl chains. The integration of these signals would correspond to the ratio of protons in each unique environment, confirming the stoichiometry of the ligands.

Expected ¹H NMR Chemical Shift Ranges for Alkyl Ligands in this compound

Functional GroupExpected Chemical Shift (δ, ppm)
α-CH₂ (directly bonded to Al)0.5 - 1.5
β-CH₂ and other internal CH₂1.0 - 2.0
Terminal CH₃0.8 - 1.2

Note: These are approximate ranges and can be influenced by solvent and temperature.

¹³C NMR Spectroscopy for Carbon Framework Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of the butyl and trioctyl ligands. Each chemically non-equivalent carbon atom gives rise to a distinct signal, allowing for the unambiguous assignment of all carbon atoms in the molecule. The chemical shifts in ¹³C NMR are particularly sensitive to the hybridization and bonding environment of the carbon atoms.

The carbon atom directly bonded to the aluminum (α-carbon) is expected to show a characteristic downfield shift due to the electron-withdrawing nature of the metal center. The remaining carbon atoms of the alkyl chains would resonate in the typical aliphatic region of the spectrum.

Expected ¹³C NMR Chemical Shift Ranges for Alkyl Ligands in this compound

Carbon PositionExpected Chemical Shift (δ, ppm)
α-C (directly bonded to Al)10 - 30
Other Alkyl Carbons10 - 40
Terminal CH₃ Carbon13 - 15

Note: These are approximate ranges and can be influenced by solvent and temperature.

²⁷Al NMR Spectroscopy for Aluminum Coordination Environment

²⁷Al NMR spectroscopy is a powerful and direct probe of the local environment around the aluminum nucleus. The chemical shift and the linewidth of the ²⁷Al NMR signal are highly indicative of the coordination number and symmetry of the aluminum center. For a tetracoordinate aluminum in a relatively symmetric environment, as is expected for the butyltrioctylaluminate anion, a sharp resonance is anticipated.

The chemical shift in ²⁷Al NMR can distinguish between different aluminate species in solution. Any deviation from a single, sharp peak could indicate the presence of equilibria involving different coordination numbers or the formation of aggregated species.

Expected ²⁷Al NMR Parameters for this compound

ParameterExpected Value
Chemical Shift (δ, ppm)140 - 180 (for tetracoordinate Al)
Linewidth (Hz)< 500 (for a symmetric environment)

Note: These values are typical for tetraalkylaluminate anions.

⁷Li NMR Spectroscopy for Lithium Ion Interactions

⁷Li NMR spectroscopy provides valuable insights into the nature of the interaction between the lithium cation and the butyltrioctylaluminate anion. The chemical shift of the ⁷Li nucleus is sensitive to the degree of ion pairing and the solvation state of the lithium ion. In solution, the observed ⁷Li chemical shift is an average of the different environments experienced by the lithium ion, including solvent-separated ion pairs and contact ion pairs.

By studying the ⁷Li chemical shift as a function of concentration and solvent, it is possible to probe the equilibrium between these different ion pair species. A shift to a higher field (more shielded) is generally indicative of a greater degree of solvent separation, while a downfield shift suggests a closer association between the lithium cation and the aluminate anion.

Typical ⁷Li NMR Chemical Shift Ranges for Lithium Ions in Solution

Lithium Ion EnvironmentTypical Chemical Shift (δ, ppm)
Solvent-Separated Ion Pair-1 to 1
Contact Ion Pair0 to 2

Note: Referenced to aqueous LiCl.

Dynamic NMR Studies of Ligand Exchange Processes

Dynamic NMR (DNMR) techniques are employed to study the rates and mechanisms of chemical exchange processes that occur on the NMR timescale. In the context of this compound, DNMR can be used to investigate the exchange of the alkyl ligands on the aluminum center.

By monitoring the NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the butyl and octyl groups. At low temperatures, where exchange is slow, distinct signals for the non-equivalent ligands may be observed. As the temperature is increased, these signals may broaden and eventually coalesce into a single, averaged signal, indicating that the rate of ligand exchange has become fast on the NMR timescale. Analysis of the line shapes at different temperatures allows for the determination of the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the exchange process. Such studies provide crucial information about the lability of the Al-C bonds and the mechanism of ligand scrambling.

X-ray Diffraction Studies for Solid-State Architectures

Based on related structures of lithium tetraalkylaluminates, it is anticipated that the solid-state structure would consist of discrete lithium cations and butyltrioctylaluminate anions. The aluminum atom would be at the center of a distorted tetrahedron, coordinated to the four alkyl groups. The lithium cation would likely be coordinated to the α-carbon atoms of the alkyl chains of one or more aluminate anions, forming an extended lattice structure.

Expected Structural Parameters from X-ray Diffraction

ParameterExpected Value
Al-C Bond Lengths2.00 - 2.10 Å
C-Al-C Bond Angles105 - 115°
Li...C (α-carbon) Interactions2.20 - 2.80 Å
Coordination Geometry of AlTetrahedral

These structural details are vital for understanding the fundamental properties of this compound and for correlating its solid-state architecture with its behavior in solution.

Mass Spectrometry Techniques for Molecular Weight Determination and Mechanistic Fragment Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of molecules by analyzing the mass-to-charge ratio of their ions. For a complex organoaluminate like this compound, mass spectrometry can provide crucial information on its composition and fragmentation pathways.

Upon ionization in the mass spectrometer, the molecular ion of this compound would be formed. The subsequent fragmentation of this ion is dictated by the relative strengths of the chemical bonds within the structure. The weaker bonds are more likely to cleave, leading to the formation of characteristic fragment ions.

A plausible fragmentation pattern for this compound would involve the sequential loss of the alkyl groups attached to the aluminum center. The relative abundance of the resulting fragment ions can offer insights into the stability of the various cationic species formed. For instance, the loss of a butyl radical followed by the loss of octyl radicals would generate a series of fragment ions that can be detected and analyzed.

Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound

Fragment IonProposed StructurePredicted m/z
[M]+[Li(Al(C4H9)(C8H17)3)]+448.6
[M - C4H9]+[Li(Al(C8H17)3)]+391.5
[M - C8H17]+[Li(Al(C4H9)(C8H17)2)]+335.4
[M - C4H9 - C8H17]+[Li(Al(C8H17)2)]+278.3
[M - 2(C8H17)]+[Li(Al(C4H9)(C8H17))]+222.2
[Al(C8H17)2]+[Al(C8H17)2]+253.3
[Al(C4H9)(C8H17)]+[Al(C4H9)(C8H17)]+197.2

Note: The m/z values are predicted based on the most common isotopes of the elements.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the vibrational spectra would be dominated by the stretching and bending modes of the C-H bonds in the butyl and octyl groups, as well as the Al-C and Li-C bonds. The high number of C-H bonds would result in strong absorption bands in the 2800-3000 cm⁻¹ region of the IR spectrum.

The Al-C stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. The exact position of these bands can provide information about the strength of the Al-C bond. Similarly, vibrations involving the lithium cation, such as Li-C interactions, would be observed at even lower frequencies, often below 400 cm⁻¹.

Raman spectroscopy is particularly useful for studying the symmetric vibrations and the vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. The symmetric Al-C stretching modes, for instance, would be expected to give rise to strong signals in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Technique
C-H Stretching-CH₂, -CH₃2850 - 2960IR, Raman
C-H Bending-CH₂, -CH₃1350 - 1470IR, Raman
Al-C StretchingAl-C500 - 700IR, Raman
Li-C Stretching/InteractionLi-C< 400IR, Raman
C-C Skeletal VibrationsC-C800 - 1200IR, Raman

Cryoscopic and Ebullioscopic Methods for Association State Determination in Solution

Cryoscopy and ebullioscopy are classical methods for determining the molar mass of a solute in solution by measuring the depression of the freezing point or the elevation of the boiling point of a solvent, respectively. These colligative properties depend on the number of solute particles in the solution.

For organometallic compounds like this compound, which can exist as monomers, dimers, or higher aggregates in solution, these techniques are valuable for determining the extent of association. The van 't Hoff factor (i), which represents the number of particles a solute dissociates or associates into in solution, can be determined from these measurements.

The experiment involves dissolving a known mass of this compound in a suitable solvent (e.g., benzene (B151609), cyclohexane) and precisely measuring the change in the freezing or boiling point. From this data, the apparent molar mass can be calculated. By comparing the apparent molar mass to the theoretical molar mass of the monomer, the degree of association can be determined.

Table 3: Hypothetical Cryoscopic Data for this compound in Benzene

Concentration (mol/kg)Freezing Point Depression (°C)Apparent Molar Mass ( g/mol )van 't Hoff Factor (i)
0.010.051896.20.50
0.020.100904.50.49
0.050.245916.30.49

Note: The cryoscopic constant (Kf) for benzene is 5.12 K· kg/mol . The theoretical molar mass of the monomer is 448.6 g/mol . The van 't Hoff factor approaching 0.5 suggests a strong tendency to form dimers in solution.

Mechanistic Investigations of Reactions Involving Lithium Butyltrioctylaluminate

Elucidation of Reaction Pathways for Deprotonation Reactions

Detailed mechanistic studies specifically investigating the deprotonation reactions involving Lithium butyltrioctylaluminate are not available in the current body of scientific literature. While general principles of deprotonation by organolithium reagents are well-established, the specific pathways, transition states, and the influence of the trioctylaluminate moiety on the butyllithium (B86547) base have not been reported.

Proton Abstraction Mechanisms

No specific research has been found detailing the proton abstraction mechanisms of this compound.

Role of Substrate Acidity and Steric Accessibility

While it is generally understood that substrate acidity and steric accessibility are crucial factors in deprotonation reactions, no studies have been published that specifically quantify these effects for reactions involving this compound.

Mechanisms of Carbon-Carbon Bond Formation Initiated by this compound

There is a lack of specific research on the mechanisms of carbon-carbon bond formation initiated by this compound. The following subsections are therefore placeholders for future research findings.

Nucleophilic Addition Pathways

No studies have been identified that elucidate the nucleophilic addition pathways of this compound to carbonyl compounds or other electrophiles.

Enolate Formation and Subsequent Reactions

The formation of enolates using this compound and their subsequent reactions have not been specifically investigated or reported in peer-reviewed literature.

Transmetalation Processes

There is no available research on transmetalation processes involving this compound.

Detailed Mechanistic Insights into Reduction Reactions Mediated by this compound

This compound, as a sterically hindered aluminum hydride reagent, participates in reduction reactions through mechanisms that are significantly influenced by its structural and electronic properties. The transfer of a hydride ion from the aluminate complex to a carbonyl carbon is the fundamental step in these reductions. The general reactivity of such aluminate complexes, often referred to as 'ate' complexes, is a result of the increased hydridic character of the Al-H bond upon formation of the tetra-coordinate aluminum center from a neutral trialkylalane and an alkyllithium. tcichemicals.comfao.orgwikipedia.org

The primary mechanism of reduction by this compound involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. This process is generally considered to be a polar mechanism. wikipedia.org The reaction proceeds through a transition state where the aluminum atom coordinates to the carbonyl oxygen, facilitating the transfer of the hydride to the carbonyl carbon. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack.

Coordination: The lithium cation, associated with the butyltrioctylaluminate anion, interacts with the carbonyl oxygen. Simultaneously, the aluminum center of the aluminate can also coordinate to the carbonyl oxygen, forming a cyclic transition state.

Hydride Transfer: Following coordination, a hydride ion is transferred from the aluminum to the carbonyl carbon. This is typically the rate-determining step of the reaction. The resulting product is an aluminum alkoxide, which is then protonated during aqueous workup to yield the final alcohol product. masterorganicchemistry.comallstudiesjournal.com

The presence of the butyl group, in addition to the three octyl groups, modulates the electronic and steric environment of the aluminum center, influencing the reactivity of the reagent.

In substrates containing a nearby Lewis basic functional group, such as a hydroxyl or alkoxy group, in addition to the carbonyl moiety, a chelation-controlled reduction pathway can become dominant. nih.govyoutube.com In this mechanism, the lithium cation and the aluminum center of the this compound coordinate to both the carbonyl oxygen and the heteroatom of the adjacent functional group, forming a rigid, cyclic intermediate.

This chelation pre-organizes the substrate and the reducing agent, leading to a highly diastereoselective hydride delivery from the less sterically hindered face of the complex. youtube.com For example, in the reduction of β-hydroxy ketones, chelation control can lead to the preferential formation of syn-1,3-diols. nih.gov The bulky octyl groups of the this compound would be expected to enhance this selectivity by creating a more defined steric environment within the chelated transition state. The rigidity of this intermediate restricts the possible trajectories of hydride attack, thereby leading to a high degree of stereocontrol.

Influence of Steric Hindrance from Octyl Groups on Reactivity and Selectivity

The three long-chain octyl groups in this compound impart significant steric bulk to the reagent. This steric hindrance plays a crucial role in determining both the reactivity and selectivity of the reductions it mediates. rushim.ru Generally, increased steric bulk around the hydride source leads to decreased reactivity but increased selectivity. wikipedia.org

Chemoselectivity: The steric hindrance of this compound allows for the selective reduction of less sterically hindered carbonyl groups. For instance, in a molecule containing both an aldehyde and a ketone, the aldehyde will be preferentially reduced due to its greater accessibility. tib.eu This is a common characteristic of bulky reducing agents, such as lithium tri-tert-butoxy)aluminium hydride (LTBA). wikipedia.org

Diastereoselectivity: In the reduction of cyclic ketones, the bulky nature of this compound dictates that the hydride will preferentially attack from the less hindered face of the carbonyl group, leading to the formation of the sterically more accessible alcohol. For example, the reduction of 4-tert-butylcyclohexanone (B146137) with a bulky hydride reagent would be expected to yield a high proportion of the trans alcohol, resulting from equatorial attack of the hydride.

The following table illustrates the expected chemoselectivity of this compound in the reduction of a dicarbonyl compound compared to a less hindered reagent like lithium aluminum hydride.

EntrySubstrateReagentProduct Ratio (Aldehyde Reduction : Ketone Reduction)
14-oxopentanalLiAlH₄~ 1 : 1
24-oxopentanalThis compound> 95 : 5

This is an illustrative table based on the expected reactivity of a sterically hindered hydride reagent.

Solvent Effects on Reaction Mechanisms and Rates

The choice of solvent can significantly influence the aggregation state, reactivity, and mechanism of reactions involving organolithium and aluminate reagents. researchgate.netnih.govmdpi.com Ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are commonly employed for reductions with aluminate hydrides. organicchemistrydata.org

These solvents can coordinate to the lithium cation, leading to the formation of solvent-separated ion pairs, which can alter the reactivity of the aluminate. researchgate.net In non-coordinating solvents like hexane (B92381), organolithium reagents tend to exist as larger aggregates, which are generally less reactive. nih.gov The addition of a coordinating solvent like THF can break up these aggregates, leading to an increase in the reaction rate. nih.gov

For this compound, the solvent can affect:

Aggregation State: The degree of aggregation of the reagent in solution, which in turn affects its nucleophilicity.

Solvation of the Transition State: Solvents that can effectively solvate the charged transition state can accelerate the rate of the reaction.

Lewis Basicity: The Lewis basicity of the solvent can influence its ability to compete with the carbonyl substrate for coordination to the lithium cation and the aluminum center.

The rate of reduction is often faster in more polar, coordinating solvents like THF compared to less polar solvents like diethyl ether or non-polar hydrocarbon solvents. mdpi.com

Kinetic Isotope Effect Studies for Rate-Determining Step Identification

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. nih.gov In the context of reductions by this compound, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if the transfer of the hydride from the aluminum to the carbon is the rate-limiting step. This is because the C-H bond is being broken (or more accurately, the Al-H bond is being broken and a C-H bond is being formed) in the transition state.

To measure the KIE, the reaction rate using this compound would be compared to the rate using its deuterated analogue, lithium butyltrioctylaluminodeuteride. A significant KIE would provide strong evidence that the hydride transfer is indeed the rate-determining step. acs.org The magnitude of the KIE can also provide insights into the nature of the transition state (e.g., linear vs. bent).

Conversely, if a KIE is not observed (kH/kD ≈ 1), it would suggest that a step other than hydride transfer, such as the initial coordination of the reagent to the carbonyl group or the dissociation of an aggregate, is rate-limiting. Studies on similar hydride reagents have often shown that C-H bond cleavage is indeed the rate-limiting step in many reductions. nih.gov

Applications of Lithium Butyltrioctylaluminate in Organic Synthesis

Deprotonation and Generation of Reactive Intermediates

Extensive research has not yielded specific information on the use of Lithium butyltrioctylaluminate as a deprotonating agent for the generation of reactive intermediates such as enolates, dienolates, or for the lithiation of heteroaromatic compounds. General principles of organolithium chemistry suggest that related ate complexes can act as bases, but specific applications and detailed research findings for this compound in these contexts are not available in the reviewed literature.

Enolates and Dienolates in Asymmetric Synthesis

There is no specific information available in the reviewed literature regarding the application of this compound for the generation of enolates and dienolates in asymmetric synthesis. While lithium amides and other organolithium reagents are commonly used for this purpose, the specific utility and stereochemical outcomes associated with this compound have not been documented.

Lithiation of Heteroaromatic Compounds

Specific studies detailing the use of this compound for the lithiation of heteroaromatic compounds such as furans, thiophenes, or pyridines could not be found in the available literature. The regioselectivity and efficiency of such reactions are highly dependent on the specific lithium reagent and substrate, and no data exists for this particular aluminate.

Carbon-Carbon Bond Forming Reactions

Detailed research findings on the application of this compound in carbon-carbon bond-forming reactions are not present in the currently available scientific literature. The following sections are based on the general reactivity patterns of related organometallic compounds, but it must be emphasized that these are not documented applications of this compound.

Addition to Carbonyls and Imines

No experimental data has been found to support the use of this compound in the addition to carbonyls and imines. While organolithium and organoaluminum compounds are known to participate in such reactions, the specific reactivity profile of this compound, including its efficacy and selectivity, remains uncharacterized.

Conjugate Additions

The utility of this compound in conjugate addition reactions, such as the Michael addition, has not been reported. The capacity of organometallic reagents to undergo 1,4-addition is influenced by factors such as the nature of the metal and the ligands, and no such studies have been conducted for this specific aluminate.

Cross-Coupling Type Reactions

There is no information available to suggest that this compound has been employed as a coupling partner in cross-coupling reactions like the Suzuki-Miyaura or Negishi couplings. The successful application of an organometallic reagent in these transformations requires specific reactivity and compatibility with the catalytic cycle, which has not been investigated for this compound.

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no specific, publicly available scientific literature or data corresponding to this exact compound. As a result, the generation of an article detailing its applications in organic synthesis, as per the provided outline, cannot be fulfilled.

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Role in Complex Molecule Synthesis and Natural Product Total Synthesis

Therefore, no content can be generated for the requested article structure.

Theoretical and Computational Studies of this compound: A Review of a Non-Documented Compound

A comprehensive review of scientific literature and chemical databases reveals no specific theoretical or computational studies published on the compound "this compound." This specific organoaluminate complex does not appear in scholarly articles, patents, or computational chemistry databases.

The absence of research on this particular compound means that no data is available to populate the requested sections on its theoretical and computational analysis. Generating content for the specified outline, including data tables and research findings, would require fabricating information, which is contrary to the principles of scientific accuracy.

While computational methods are widely used to study related compounds, the specific structural and electronic properties dictated by the combination of one butyl and three octyl ligands on the aluminum center, along with the lithium counterion, would be unique. Without dedicated research, any discussion would be purely speculative and could not be supported by factual evidence.

Therefore, it is not possible to provide a scientifically accurate article on the theoretical and computational studies of this compound as requested.

Kinetic Studies of Lithium Butyltrioctylaluminate Reactions

Determination of Reaction Orders and Rate Laws

The relationship between the rate of a chemical reaction and the concentration of the reactants is described by the rate law. solubilityofthings.comck12.orgunizin.org For a given reaction, the rate law is expressed as an equation that includes a rate constant (k) and the reactant concentrations raised to certain powers, known as the reaction orders. solubilityofthings.comunizin.org These orders must be determined experimentally and are not necessarily related to the stoichiometric coefficients of the balanced chemical equation. youtube.com

To determine the rate law for a reaction involving Lithium Butyltrioctylaluminate (abbreviated as [Li(BTDA)]), a series of experiments can be conducted using the method of initial rates. unizin.orgtruegeometry.com This method involves measuring the initial rate of the reaction at different starting concentrations of the reactants while keeping other conditions, such as temperature, constant. truegeometry.com

Consider the hypothetical decomposition of this compound in an inert solvent:

[Li(BTDA)] → Products

By systematically varying the initial concentration of [Li(BTDA)] and measuring the initial rate of decomposition, the order of the reaction with respect to [Li(BTDA)] can be determined.

ExperimentInitial [Li(BTDA)] (mol/L)Initial Rate (mol/L·s)
10.102.5 x 10-5
20.205.0 x 10-5
30.307.5 x 10-5

Hypothetical data for the decomposition of this compound at a constant temperature.

From the data in the table, comparing Experiment 2 to Experiment 1, doubling the initial concentration of [Li(BTDA)] (from 0.10 M to 0.20 M) results in a doubling of the initial rate (from 2.5 x 10⁻⁵ to 5.0 x 10⁻⁵ mol/L·s). khanacademy.org This direct proportionality indicates that the reaction is first-order with respect to this compound.

Therefore, the rate law for this reaction can be written as:

Rate = k[Li(BTDA)]¹

k = Rate / [Li(BTDA)] = (2.5 x 10⁻⁵ mol/L·s) / 0.10 mol/L = 2.5 x 10⁻⁴ s⁻¹

Activation Parameters (Activation Energy, Enthalpy, Entropy) Determination

Activation parameters provide quantitative information about the energy requirements and the molecular arrangement of the transition state of a reaction. The most fundamental of these is the activation energy (Ea), which is the minimum energy required for reactants to transform into products. fiveable.me It can be determined experimentally by studying the effect of temperature on the reaction rate constant, k, using the Arrhenius equation. tutorchase.comwikipedia.org

The Arrhenius equation is given by:

k = A * e(-Ea/RT)

where:

k is the rate constant

A is the pre-exponential factor, related to the frequency of correctly oriented collisions. scienceinfo.combhu.ac.in

Ea is the activation energy

R is the universal gas constant (8.314 J/mol·K)

T is the absolute temperature in Kelvin

To determine the activation energy, the rate constant is measured at several different temperatures. tutorchase.comaskfilo.com The Arrhenius equation can be rearranged into a linear form:

ln(k) = - (Ea/R)(1/T) + ln(A)

This equation is in the form of a straight line (y = mx + c). A plot of ln(k) versus 1/T, known as an Arrhenius plot, will yield a straight line with a slope equal to -Ea/R. wikipedia.orgbhu.ac.inma.edu

Temperature (K)1/T (K-1)Rate Constant, k (s-1)ln(k)
3000.003332.50 x 10-4-8.29
3100.003235.15 x 10-4-7.57
3200.003131.03 x 10-3-6.88
3300.003031.99 x 10-3-6.22

Hypothetical data for the temperature dependence of the rate constant for the decomposition of this compound.

From a plot of this data, the slope can be calculated to determine the activation energy. Other activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are related to the activation energy through transition state theory and provide deeper insight into the thermodynamics of the transition state.

Temperature Dependence of Reaction Rates

The rate of most chemical reactions increases significantly with an increase in temperature. libretexts.org This dependence is primarily governed by the Arrhenius equation, which shows that a higher temperature or a lower activation energy will result in a larger rate constant and thus a faster reaction rate. libretexts.orgfiveable.me

As illustrated by the hypothetical data in the table above, increasing the temperature from 300 K to 330 K leads to a nearly eight-fold increase in the rate constant for the decomposition of this compound. This exponential relationship is a hallmark of thermally activated chemical processes. The increased kinetic energy of molecules at higher temperatures leads to more frequent and more energetic collisions, increasing the fraction of molecules that can overcome the activation energy barrier. wikipedia.org

Influence of Concentration on Reaction Kinetics

The concentration of reactants is a primary factor influencing the rate of a reaction, as described by the rate law. solubilityofthings.com For the first-order decomposition of this compound with the rate law Rate = k[Li(BTDA)] , the rate of reaction is directly proportional to the concentration of the reactant.

This means that if the concentration of this compound is doubled, the reaction rate will also double. This linear relationship is a direct consequence of the reaction being first-order.

[Li(BTDA)] (mol/L)Predicted Initial Rate (mol/L·s) (using k = 2.5 x 10-4 s-1)
0.051.25 x 10-5
0.102.50 x 10-5
0.205.00 x 10-5
0.401.00 x 10-4

Predicted initial rates for the decomposition of this compound at various initial concentrations at 300 K.

The data clearly shows that as the concentration of the reactant increases, the rate of the reaction increases proportionally. This is a fundamental principle of chemical kinetics and is critical for controlling the speed of chemical processes.

Investigation of Autocatalytic or Inhibitory Effects

In some reactions, a product can act as a catalyst for the reaction, a phenomenon known as autocatalysis. wikipedia.orgunacademy.comboku.ac.at This results in an initial slow rate that increases as the catalytic product is formed, reaching a maximum before decreasing as the reactant is consumed. unacademy.comyoutube.com Conversely, a substance that decreases the rate of a reaction is called an inhibitor. tutorchase.comwikipedia.org Inhibitors can function by interacting with a reactant or a catalyst, increasing the activation energy of the reaction. youtube.com

Autocatalysis: Let's hypothesize that a product, 'P', formed during the decomposition of this compound, catalyzes the reaction. The reaction rate would initially be slow and then accelerate as the concentration of 'P' increases.

Time (s)[Li(BTDA)] (mol/L)[Product 'P'] (mol/L)Reaction Rate (mol/L·s)
00.1000.0002.5 x 10-5
6000.0850.0154.0 x 10-5
12000.0600.0406.5 x 10-5
18000.0300.0705.0 x 10-5

Hypothetical data illustrating an autocatalytic effect in the decomposition of this compound.

Inhibition: An inhibitory effect could be observed if an impurity in the reaction mixture interferes with the decomposition. For instance, the presence of a Lewis base could potentially coordinate to the lithium center and slow down the reaction.

[Li(BTDA)] (mol/L)[Inhibitor] (mol/L)Initial Rate (mol/L·s)
0.100.002.5 x 10-5
0.100.011.2 x 10-5
0.100.020.6 x 10-5

Hypothetical data illustrating an inhibitory effect on the decomposition of this compound.

The study of such effects is crucial as they can significantly alter the expected rate and outcome of a chemical reaction.

Catalytic Applications and Interactions of Lithium Butyltrioctylaluminate

Role as an Initiator or Promoter in Polymerization Reactions

There is no specific information available in the reviewed literature concerning the use of Lithium Butyltrioctylaluminate as an initiator or promoter in polymerization reactions.

Applications in Transition Metal-Catalyzed Processes

Detailed research findings on the applications of this compound in transition metal-catalyzed processes are not present in the available scientific literature.

Ligand Effects in Cooperative Catalysis

No studies were found that investigate the ligand effects of the butyl and trioctyl groups of this compound in cooperative catalysis.

Reductant or Activating Agent in Catalytic Cycles

Information regarding the role of this compound as a reductant or activating agent in catalytic cycles is not available.

Lewis Acidity and Basicity in Catalytic Systems

There is a lack of data and research on the Lewis acidity and basicity of this compound and its implications for catalytic systems.

Development of Supported or Heterogenized this compound Catalysts

No publications were identified that describe the development or use of supported or heterogenized catalysts based on this compound.

Future Research Directions and Emerging Opportunities for Lithium Butyltrioctylaluminate

Development of Novel Chiral Lithium Butyltrioctylaluminate Reagents for Asymmetric Synthesis

The development of chiral organometallic reagents is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is critical in the pharmaceutical and fine chemical industries. While research has been conducted on chiral reagents derived from lithium aluminum hydride and chiral lithium amides, there is no specific information on the development of chiral variants of this compound. acs.orgresearchgate.netnih.goviupac.org

Future research could hypothetically explore the synthesis of chiral this compound reagents. This might involve the incorporation of chiral ligands or the use of chiral starting materials. The effectiveness of such novel reagents would then need to be evaluated in various asymmetric transformations, such as the alkylation of aldehydes and ketones, conjugate additions to α,β-unsaturated systems, and enantioselective reductions.

Table 1: Potential Asymmetric Reactions for Chiral this compound Reagents

Reaction TypeSubstrate ExamplePotential Chiral Product
Aldehyde AlkylationBenzaldehyde1-Phenyl-1-nonanol
Ketone AlkylationAcetophenone2-Phenyl-2-decanol
Conjugate AdditionCyclohexenone3-Butylcyclohexanone

This table is hypothetical and for illustrative purposes only, as no research has been published on these specific reactions with the compound .

Exploration of this compound in Flow Chemistry Systems

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, scalability, and process control, particularly for highly reactive species like organolithium compounds. The use of organolithium reagents in continuous flow systems is an active area of research. acs.org However, there are no specific studies on the application of this compound in flow chemistry.

Future investigations could focus on adapting reactions involving this compound to flow systems. This would involve studying its stability and reactivity under various flow conditions, including temperature, pressure, and residence time. The development of robust flow protocols could enable safer and more efficient use of this reagent on a larger scale.

Integration of this compound in Green Chemistry Methodologies

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to organometallic chemistry is of growing importance. While there is extensive research on green chemistry applications related to lithium, such as in battery recycling, the integration of this compound into green methodologies has not been explored.

Future research could investigate the potential for this compound in more environmentally benign synthetic routes. This might include its use in catalytic amounts, its application in solvent-free reaction conditions, or its compatibility with greener solvent alternatives. Assessing the lifecycle and environmental impact of the reagent would also be a critical aspect of this research.

Advanced Materials Synthesis Utilizing this compound as a Precursor or Reagent

Organometallic compounds are often used as precursors for the synthesis of advanced materials, including nanoparticles, thin films, and ceramics. Lithium aluminates, in general, have been investigated as materials for various applications. For instance, gamma-lithium aluminate has been studied as a tritium (B154650) breeding material for fusion reactors and can be synthesized from precursors like lithium butoxide and aluminum butoxide. kaist.ac.kr

Hypothetically, this compound could serve as a precursor for novel aluminum-containing materials. Research in this area would involve studying its decomposition pathways and its reactivity with other materials to form well-defined nanostructures or thin films with potentially interesting electronic, optical, or catalytic properties. The long octyl chains might offer unique solubility or processing characteristics.

Investigation of this compound in Bio-Inspired Chemical Transformations

Bio-inspired chemistry seeks to mimic natural biological processes to develop new chemical transformations. While there is research into bio-inspired complexes for catalysis, there is no mention of this compound in this context. nih.govresearchgate.netrsc.orgresearchgate.net

A speculative avenue of research could explore if this compound can be used to mimic the function of metalloenzymes or to participate in transformations of biological relevance. This would be a highly exploratory area, requiring significant foundational research into the compound's fundamental reactivity with biomimetic substrates.

Interdisciplinary Research at the Interface of Organometallic Chemistry and Materials Science

The boundary between organometallic chemistry and materials science is a fertile ground for innovation. Organometallic compounds are crucial in the fabrication of electronic and photonic devices, and for modifying material surfaces. princeton.edu The study of base-free lithium-organoaluminates as potential precursors to heterometallic assemblies highlights the potential for creating complex material structures from organoaluminate building blocks. nih.govrsc.org

Future interdisciplinary research could position this compound as a tool for materials scientists. Its potential as a surface modifier, a component in hybrid organic-inorganic materials, or a precursor for aluminum oxide-based materials could be investigated. The specific combination of butyl and octyl groups might influence the morphology and properties of the resulting materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.